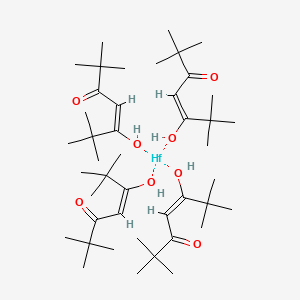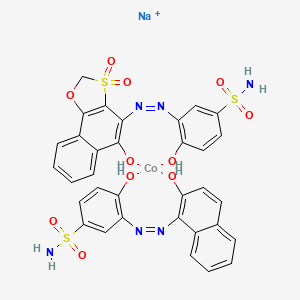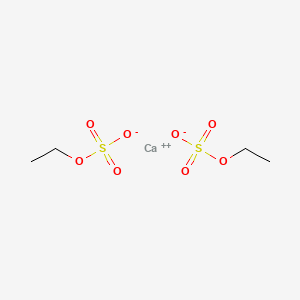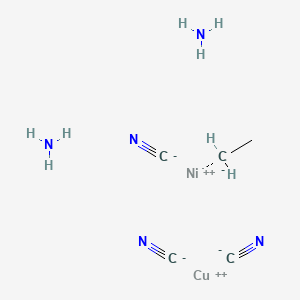
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine-3-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including acylation, hydrolysis, and acidification.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of various chemical products, including corrosion inhibitors and intermediates for other industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
2-Amino-3-hydroxypyridine: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-pyridinamine: Another pyridine derivative with different functional groups.
2-Hydroxy-1-naphthaldehyde: Used in condensation reactions with the compound to form Schiff bases.
Uniqueness: 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is unique due to its specific combination of hydroxyl and acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H8ClNO3 |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8-5(6)4-7(10)11;/h1-3,9H,4H2,(H,10,11);1H |
InChI Key |
ARBOVFHZYSHCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)



![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)




